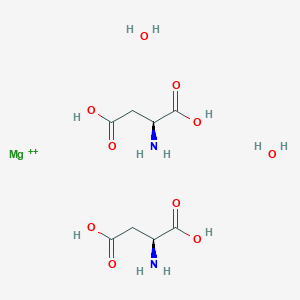
2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde
Übersicht
Beschreibung
2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 2244084-38-4 . It has a molecular weight of 228.09 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde is1S/C8H2F6O/c9-5-1-4 (8 (12,13)14)3 (2-15)6 (10)7 (5)11/h1-2H . This indicates the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde are not available, similar compounds like 2-Fluoro-6-(trifluoromethyl)benzaldehyde have been used in the synthesis of 2-amino-5-trifluoromethylquinazoline .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde include a density of 1.4±0.1 g/cm^3, boiling point of 182.1±35.0 °C at 760 mmHg, vapour pressure of 0.8±0.3 mmHg at 25°C, enthalpy of vaporization of 41.8±3.0 kJ/mol, flash point of 56.1±0.0 °C, and index of refraction of 1.492 .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde: is a key intermediate in the synthesis of trifluoromethylpyridines (TFMP), which are widely used in the agrochemical industry. The TFMP derivatives are primarily utilized for the protection of crops from pests. The introduction of the TFMP moiety into agrochemicals has led to the development of more than 20 new agrochemicals with ISO common names .
Pharmaceutical Industry
In the pharmaceutical sector, several TFMP derivatives, which can be synthesized using 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde as a precursor, have been approved for market use. These compounds exhibit enhanced effectiveness and specificity due to the unique physicochemical properties imparted by the fluorine atoms .
Veterinary Medicine
The veterinary industry also benefits from the applications of TFMP derivatives. Two veterinary products containing the TFMP moiety have been granted market approval, showcasing the compound’s versatility and importance in animal health .
Organic Synthesis Intermediates
This compound serves as an intermediate in various organic syntheses. Its incorporation into different molecules can significantly alter their physiochemical characteristics, leading to improved properties such as solubility, absorption, and resistance to metabolism .
Development of New Medications
The trifluoromethyl group, part of the 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde structure, is used as a bioisostere for chlorine, methyl, or nitro groups in the development of new medications. This substitution can enhance the drug’s effectiveness, specificity, and ability to pass through biological membranes .
Physicochemical Property Modification
The inclusion of the CF3 group in organic compounds can lead to a plethora of changes in physiochemical characteristics, such as electrical charge, polarity, and durability of the C–F bond compared to the C–H bond. This makes 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde a valuable compound for modifying the properties of pharmaceuticals .
Fluorinated Materials Development
The development of fluorinated organic chemicals, including those derived from 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde , is a growing research area. These materials are used in various fields, including agrochemicals, pharmaceuticals, and functional materials, due to the advantageous effects of fluorine-containing moieties .
Chemical Research and Innovation
The unique characteristics of the fluorine atom and the pyridine moiety in TFMP derivatives suggest that many novel applications will be discovered in the future. Researchers continue to explore the potential of 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde in creating innovative solutions across multiple scientific disciplines .
Eigenschaften
IUPAC Name |
2,3,4-trifluoro-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWRLIFRSOYKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)
![3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1459971.png)

![1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459974.png)
![7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1459975.png)


![Methyl (R)-4-((3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1459981.png)
![2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1459982.png)


